3,5-Diamino-4-methylbenzoic acid
Overview
Description
“3,5-Diamino-4-methylbenzoic acid” is a chemical compound with the linear formula C8H10N2O2 . It has a molecular weight of 166.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H10N2O2 .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a flash point of 228°C and a boiling point of 453.3°C at 760 mmHg .
Scientific Research Applications
Supramolecular Host-Guest Chemistry
3,5-Dinitro-4-methylbenzoic acid has been noted for its role in supramolecular chemistry, particularly in host-guest interactions. It functions as a host molecule, creating cavities through hydrogen bonding, which can accommodate guest molecules like 2,6-Dimethylnaphthalene, demonstrating its potential in creating novel molecular assemblies (Pedireddi et al., 1998).
Coordination Polymers
In the realm of coordination polymers, 3,5-dinitro-4-methylbenzoic acid shows versatility. It forms cocrystals with 4,4′-bipyridyl, contributing to layered structures that can incorporate molecules like anthracene. Moreover, it's capable of forming a pillared type structure with thionicotinamide, highlighting its utility in constructing diverse molecular architectures (Pedireddi et al., 1998).
Contributions to Crystallography and Thermal Analysis
Crystal Structure Analysis
The compound's role in crystallography is evident from studies on its crystal structure and thermal behaviors. For instance, 3,5-Dinitrobenzoic acid of 3,5-diamino-1,2,4-triazole was synthesized, and its structure was characterized through various methods. Thermal decomposition kinetics of this compound were also explored, providing valuable insights into its stability and safety aspects (Ren et al., 2013).
Thermal Decomposition Studies:
Further research delves into the thermal decomposition of compounds related to 3,5-diamino-4-methylbenzoic acid. The thermal decomposition of 3,5-dinitro-4-methylbenzoic acid was studied using differential calorimetric techniques, highlighting its autocatalytic behavior. The decomposition process was elaborated upon using the Sestak–Berggren model, contributing to a deeper understanding of the compound's thermal stability and reactivity (Sanchirico, 2015).
Safety and Hazards
“3,5-Diamino-4-methylbenzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, in an inert atmosphere, at room temperature .
Properties
IUPAC Name |
3,5-diamino-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,9-10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWUVCLZVAITFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288576 | |
Record name | 3,5-diamino-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6633-36-9 | |
Record name | 6633-36-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-diamino-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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